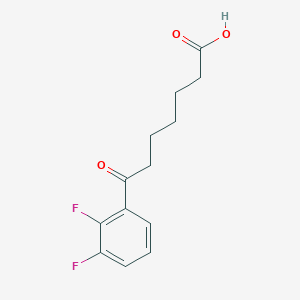

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 7-(2,3-difluorophenyl)-7-oxoheptanoic acid is systematically named according to IUPAC rules, which prioritize the longest carbon chain containing the principal functional group. The heptanoic acid backbone (seven-carbon chain) is substituted at the seventh position by a ketone group (7-oxo) and a 2,3-difluorophenyl ring. The CAS Registry Number 898766-19-3 uniquely identifies this compound in chemical databases. Alternative nomenclature includes 2,3-difluoro-ζ-oxobenzeneheptanoic acid, though the IUPAC name remains the standard.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₄F₂O₃ is derived from the compound’s structure, comprising 13 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms. The molecular weight is 256.24 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 14 | 1.008 | 14.11 |

| F | 2 | 19.00 | 38.00 |

| O | 3 | 16.00 | 48.00 |

| Total | 256.24 |

This calculation aligns with experimental data from PubChem and commercial suppliers.

Structural Elucidation Through Spectroscopic Methods

Spectroscopic techniques confirm the compound’s structure:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for the aromatic protons on the 2,3-difluorophenyl ring appear as a multiplet in the range of 7.0–7.8 ppm , while the methylene protons adjacent to the ketone (C=O) resonate near 2.5–3.0 ppm . The carboxylic acid proton is typically observed as a broad peak around 12 ppm but may be absent in deuterated solvents due to exchange.

- ¹³C NMR : The ketone carbonyl carbon is identified near 200 ppm , and the carboxylic acid carbonyl appears at 170–175 ppm . Fluorine substituents deshield adjacent carbons, shifting their signals upfield.

Mass Spectrometry (MS) :

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 256 , corresponding to the molecular weight. Fragmentation peaks at m/z 238 (loss of H₂O) and m/z 167 (cleavage of the heptanoic acid chain) further validate the structure.Infrared (IR) Spectroscopy :

Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and 1200–1300 cm⁻¹ (C–F stretch) are characteristic.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for this specific compound is not publicly available, related structures (e.g., 7-(3,4-difluorophenyl)-7-oxoheptanoic acid ) provide insights. The heptanoic acid chain typically adopts an extended conformation to minimize steric hindrance, with the 2,3-difluorophenyl ring oriented orthogonally to the ketone group. Computational models suggest that fluorine atoms at the 2- and 3-positions create electronic effects that stabilize the planar conformation of the aromatic ring via resonance.

Conformational flexibility is observed in the alkyl chain, with rotational freedom around the C–C bonds allowing transitions between gauche and anti conformers. This flexibility may influence intermolecular interactions in the solid state, though crystallographic studies are needed to confirm packing arrangements.

Properties

IUPAC Name |

7-(2,3-difluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-10-6-4-5-9(13(10)15)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOABOFZZPXSXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645328 | |

| Record name | 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-19-3 | |

| Record name | 2,3-Difluoro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid typically employs organic synthesis techniques such as Friedel-Crafts acylation or similar methods. These approaches are used to attach the difluorophenyl group to the heptanoic acid backbone. Key steps include:

- Catalysts: Acid catalysts such as aluminum chloride (AlCl₃) are commonly used to facilitate the acylation reaction.

- Reaction Conditions: Controlled temperatures are essential for optimizing yield and purity. Typical reactions occur at moderate temperatures to prevent side reactions.

- Purification: The crude product is purified using solvent extraction and recrystallization techniques to achieve high purity.

Grignard Reagent Method

Although specific details for this compound are limited, analogous compounds like 7-chloro-2-oxoheptanoic acid have been synthesized using Grignard reagents. This method involves:

- Preparation of Grignard Reagent: Magnesium reacts with halogenated alkanes (e.g., 1-bromo-5-chloropentane) in an ether solvent to form the Grignard reagent.

- Addition Reaction: The Grignard reagent undergoes addition with oxalic acid diethyl ester at low temperatures (-60°C to 0°C).

- Hydrolysis: Acid hydrolysis of the intermediate yields the final keto acid product.

- Purification: Steps include organic solvent extraction, neutralization with sodium bicarbonate, and recrystallization.

This method is characterized by simplicity and cost-effectiveness, with reaction yields ranging from moderate to high depending on conditions.

Alternative Keto-Acid Synthesis

Another approach involves synthesizing keto acids via ester intermediates:

- Formation of Ester Intermediate: Propanoyl chloride reacts with cyclic diketones (e.g., dimethyl-dioxane derivatives) to form an ester intermediate.

- Methanolysis: The intermediate is methanolized under reflux conditions to yield methyl keto esters.

- Hydrolysis: Sodium hydroxide followed by acidification converts the ester into the free keto acid.

- Recrystallization: The product is purified as a solid.

This method provides good yields and high purity suitable for research applications.

Key Reaction Parameters

The synthesis methods described above rely on specific parameters for optimal results:

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | -60°C to 100°C | Low temperatures prevent side reactions |

| Solvents | Ether (e.g., diethyl ether) | Facilitates Grignard reagent formation |

| Catalysts | AlCl₃ or acidic solutions | Enhance acylation reactions |

| Hydrolysis Conditions | Acidic solutions (e.g., HCl) | Converts intermediates into keto acids |

| Purification Techniques | Solvent extraction, recrystallization | Ensures high purity |

Challenges and Optimization

While these methods are effective, challenges such as low yield or impurities may arise due to side reactions or incomplete conversions. Strategies for optimization include:

- Using automated systems such as high-performance liquid chromatography (HPLC) for purification.

- Employing advanced temperature control systems during sensitive reactions.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Overview

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid is a synthetic organic compound recognized for its unique structure, which includes a heptanoic acid backbone and a difluorophenyl substituent. This compound has drawn significant interest in various scientific fields, particularly in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its potential applications include:

- Anti-inflammatory Agents : The compound is being studied for its ability to inhibit specific enzymes involved in inflammatory pathways, which could lead to new treatments for conditions like arthritis.

- Anticancer Activity : Preliminary research indicates that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines, suggesting its potential in oncology .

Biological Studies

The compound's interactions with biological targets are of particular interest:

- Enzyme Inhibition : It can bind to active sites of enzymes, preventing substrate access and inhibiting catalytic activity. This mechanism is essential for developing anti-inflammatory and anticancer agents .

- Receptor Binding : The compound may modulate signal transduction pathways by interacting with specific receptors on cell surfaces, influencing cellular responses relevant to disease mechanisms .

Materials Science

In materials science, this compound is explored for its unique chemical properties:

- Advanced Materials Development : Its reactivity can be harnessed in the creation of new polymers and coatings. The incorporation of fluorine can enhance the durability and performance of these materials .

Case Studies

Several case studies highlight the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atoms can enhance binding affinity and selectivity for certain targets, while the ketone group can participate in various chemical interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Phenyl Derivatives

Table 1: Comparison of Halogenated Analogs

Key Observations :

- Fluorine vs. Chlorine : The difluoro analog exhibits higher electronegativity and metabolic stability compared to dichloro derivatives, but lower lipophilicity (ClogP ~1.8 vs. ~2.5 for dichloro) .

- Substituent Position : 2,3-Difluoro substitution creates an ortho-difluoro motif, inducing torsional strain and planarizing the phenyl ring, which may enhance π-stacking in biological targets. In contrast, 3,5-difluoro substitution allows symmetrical binding but reduces steric hindrance .

Chain Length and Functional Group Modifications

Table 2: Chain Length and Ester Derivatives

Key Observations :

- Chain Length: The C7 chain in 7-oxoheptanoic acids balances flexibility and hydrophobicity, optimizing interactions with enzyme active sites (e.g., cyclooxygenase or histone deacetylases) . Shorter chains (C5) may reduce binding affinity due to insufficient van der Waals interactions.

- Esterification : Ethyl ester derivatives (e.g., ) improve lipophilicity (ClogP increase by ~1.5 units), facilitating cellular uptake before hydrolysis to the active carboxylic acid form .

Anti-Inflammatory Activity

Compounds with 7-oxoheptanoic acid scaffolds, such as those in (e.g., Compound 17–19), demonstrated dose-dependent inhibition of edema in murine models (50 mg/kg dose):

Biological Activity

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid (DFOHA) is a synthetic organic compound characterized by its unique structure, which includes a heptanoic acid backbone substituted at the 7-position with a 2,3-difluorophenyl group. This configuration not only influences its chemical properties but also its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄F₂O₃

- Structural Features :

- Heptanoic acid backbone

- 2,3-Difluorophenyl substituent

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of DFOHA, which are critical factors for its potential as a therapeutic agent. The substitution pattern on the aromatic ring is particularly noteworthy as it may influence the compound's interaction with biological targets.

The biological activity of DFOHA is hypothesized to stem from its ability to interact with specific molecular targets within cells. Initial studies suggest that DFOHA may modulate signaling pathways related to cell growth and apoptosis. The unique fluorinated structure likely alters the binding affinity and specificity of DFOHA compared to non-fluorinated analogs.

Anticancer Potential

The potential anticancer activity of DFOHA has been explored in various preclinical models. Compounds with structural similarities have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For example, related compounds have been shown to target receptor tyrosine kinases and modulate signaling pathways critical for cancer cell proliferation.

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro assays have been conducted to assess the cytotoxicity of DFOHA against several cancer cell lines. Preliminary results indicate a dose-dependent inhibition of cell growth, suggesting that DFOHA may possess significant anticancer properties.

-

Mechanistic Studies :

- Further mechanistic studies are required to elucidate the specific pathways involved in the biological activity of DFOHA. Research has focused on its interaction with key proteins involved in signal transduction and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the unique biological profile of DFOHA:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄F₂O₃ | Different fluorine substitution position |

| 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄F₂O₃ | Alternative difluoro substitution |

| 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄F₂O₃ | Another variation in fluorine positioning |

The variations in substitution patterns significantly affect their biological activities, highlighting the importance of structural optimization in drug design.

Future Directions

While initial findings suggest promising biological activities for this compound, further research is essential to fully characterize its pharmacological properties. Future studies should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile.

- Mechanistic Elucidation : To understand the specific molecular interactions and pathways affected by DFOHA.

- Development of Derivatives : To explore modifications that could enhance activity or reduce toxicity.

Q & A

Q. What are the recommended storage and handling protocols for 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid to ensure stability?

Methodological Answer: For optimal stability, store lyophilized or solid forms of the compound desiccated at -20°C , avoiding frost-free freezers due to temperature fluctuations during defrost cycles . Reconstitute in sterile, distilled water or organic solvents (e.g., anhydrous DMSO/DMF) depending on solubility requirements. Aliquot solutions to prevent repeated freeze-thaw cycles, which degrade stability . For hydrophobic variants, add carrier proteins (e.g., BSA) to aqueous media to improve solubility .

Q. What analytical techniques are commonly used to confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): Proton (1H) and carbon (13C) NMR to verify substitution patterns (e.g., 2,3-difluorophenyl group) and keto-acid functionality. Example: δ 2.35 ppm (dt, J = 11.8, 7.5 Hz) for methylene protons adjacent to the carbonyl group .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ peaks) with precision ≤5 ppm .

- Thin-Layer Chromatography (TLC): Purity assessment (>98%) using solvent systems optimized for polar aromatic acids .

Q. How can solubility challenges be addressed for in vitro assays involving this compound?

Methodological Answer:

- Solvent Selection: Use anhydrous DMSO for stock solutions (10–50 mM), followed by dilution in aqueous buffers. Avoid saline during initial dissolution to prevent precipitation .

- Carrier Proteins: Add 0.1–1% BSA to cell culture media to stabilize hydrophobic compounds .

- Temperature Control: Warm solutions to 37°C in a water bath to enhance dissolution; avoid prolonged heating to prevent degradation .

Advanced Research Questions

Q. What is the proposed mechanism of action of this compound in modulating histone deacetylase (HDAC) activity?

Methodological Answer: Structural analogs (e.g., IDE2) act as HDAC inhibitors by chelating zinc ions in the enzyme’s active site via the keto-acid moiety, disrupting substrate binding . Computational docking studies suggest the 2,3-difluorophenyl group enhances binding affinity to HDAC isoforms (e.g., HDAC6) through hydrophobic interactions. Validate via:

Q. How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer: Discrepancies may arise from:

- Solvent Effects: Variability in DMSO purity or carrier protein use can alter bioavailability .

- Cell Line-Specific Responses: Test multiple lines (e.g., HEK293 vs. HeLa) to assess context-dependent efficacy.

- Metabolic Stability: Perform LC-MS/MS to quantify intracellular concentrations and correlate with activity .

Example: A study reporting poor efficacy in cancer models may lack controls for compound degradation in serum .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Formulation: Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility and bioavailability .

- Dosing Routes: Intraperitoneal (IP) or intravenous (IV) administration preferred for precise pharmacokinetic profiling.

- Analytical Validation: Employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL to track plasma and tissue levels .

- Metabolite Identification: Use high-resolution mass spectrometry to detect oxidation products (e.g., hydroxylation of the difluorophenyl ring) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

- Modify Substituents: Replace the 2,3-difluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to enhance HDAC binding .

- Linker Optimization: Introduce polyethylene glycol (PEG) spacers to improve solubility without disrupting pharmacophore interactions .

- Prodrug Design: Synthesize ester prodrugs (e.g., methyl or tert-butyl esters) to enhance membrane permeability, with enzymatic cleavage in target tissues .

Q. What experimental controls are critical when assessing cytotoxicity in cancer cell models?

Methodological Answer:

- Solvent Controls: Include DMSO (≤0.1%) to rule out solvent-induced toxicity .

- Off-Target Controls: Co-treat with HDAC inhibitors (e.g., SAHA) to confirm on-target effects.

- Viability Assays: Combine ATP-based (CellTiter-Glo) and apoptosis markers (Annexin V) to distinguish cytostatic vs. cytotoxic effects .

- Rescue Experiments: Overexpress HDAC6 to reverse compound-induced hyperacetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.